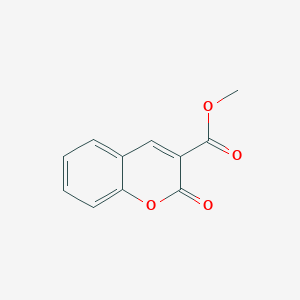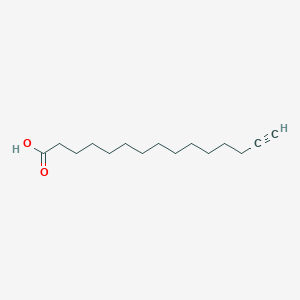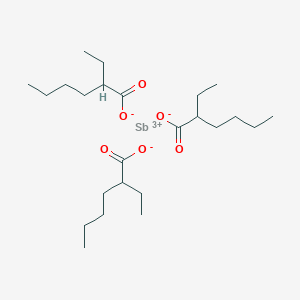
Antimony 2-ethylhexanoate
概要
説明
Antimony 2-ethylhexanoate , also known as antimony octoate , is an organic compound with the chemical formula CH₃(CH₂)₃CH(C₂H₅)CO₂Sb . It is a carboxylic acid derivative that finds widespread use in preparing lipophilic metal complexes that are soluble in nonpolar organic solvents. The compound appears as a colorless, viscous oil and is typically supplied as a racemic mixture .
Synthesis Analysis
The synthesis of antimony 2-ethylhexanoate involves the reaction of 2-ethylhexanoic acid (a carboxylic acid) with antimony oxide or antimony trichloride . The resulting compound is then purified to obtain the desired product. The synthetic route ensures the formation of the Sb-C bond, which imparts lipophilicity to the complex .
Molecular Structure Analysis
Antimony 2-ethylhexanoate features a central antimony atom (Sb) bonded to two ethylhexanoate ligands. The molecular structure resembles a butterfly shape , with the antimony atom at the center and the two ligands extending symmetrically. The Sb-C bonds contribute to its solubility in organic solvents .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
科学的研究の応用
Catalyst in Polymer Synthesis
Antimony compounds, including variants like antimony 2-ethylhexanoate, are pivotal as catalysts in the synthesis of significant polymers. A notable example is their role in creating poly(ethyleneterephthalate) through the polycondensation of bis(hydroxyethyl)terephthalate. This process benefits from the unique catalytic properties of antimony-based compounds (Biros et al., 2002).
Environmental Interactions and Biogeochemistry
Antimony's environmental presence, including derivatives like antimony 2-ethylhexanoate, is of growing scientific interest due to its increasing industrial use and consequent environmental implications. Research has delved into bacterial interactions with antimony, investigating aspects like antimony uptake, efflux, and redox transformations, which are vital in understanding its environmental impact and cycling (Li et al., 2016).
Speciation and Occurrence in Natural Waters
The occurrence and speciation of antimony in natural waters, which include its derivatives like antimony 2-ethylhexanoate, have been extensively reviewed. Research has shown that antimony typically exists in trace concentrations and is subject to complex biogeochemical cycles influenced by redox conditions, biological activity, and kinetic effects (Filella et al., 2002).
Application in Metallurgical Industry
In the metallurgical industry, antimony, including its derivatives, is encountered as an impurity in the processing of metals like gold, copper, and lead. Its behavior during these processes and the environmental implications, especially regarding industrial effluents, are crucial research areas. This includes the study of its speciation, immobilization, and removal from effluents (Multani et al., 2016).
Role in Energy Storage and Nanotechnology
Antimony-doped materials, potentially including derivatives like antimony 2-ethylhexanoate, have been studied for their application in energy storage, particularly in lithium-ion battery electrodes. The incorporation of antimony into various matrices significantly enhances the material properties relevant to energy storage and nanotechnology applications (Wang et al., 2009).
Implications in Environmental Pollution and Treatment
Studies have focused on the role of antimony and its compounds as pollutants, including their occurrence in atmospheric aerosols and the challenges in analyzing these environmental matrices. The research underscores the need for sensitive and selective methodologies for antimony determination and speciation in the environment (Smichowski, 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
antimony(3+);2-ethylhexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H16O2.Sb/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHIUNWYDRZDHI-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sb+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45O6Sb | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10890555 | |
| Record name | Antimony 2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antimony 2-ethylhexanoate | |
CAS RN |
2155-81-9 | |
| Record name | Hexanoic acid, 2-ethyl-, antimony(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002155819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, antimony(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony 2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antimony tris(2-ethylhexanoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



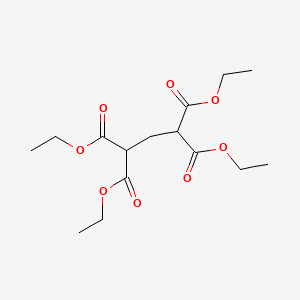
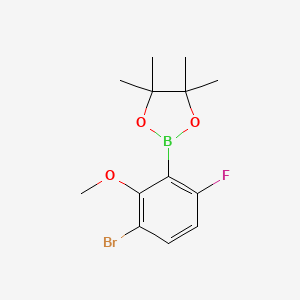
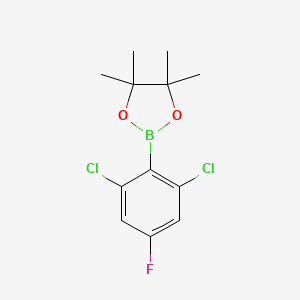
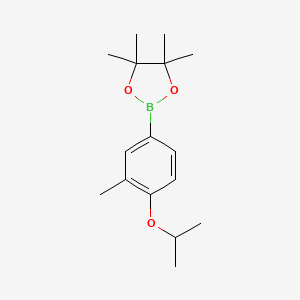
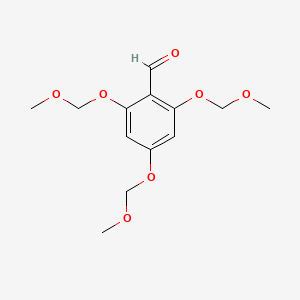

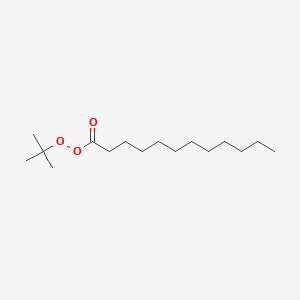
![ethyl N-[(2-oxoindol-3-yl)amino]carbamate](/img/structure/B3049617.png)
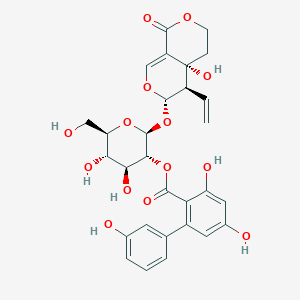

![Benzamide, N-[[(2-chlorophenyl)amino]thioxomethyl]-](/img/structure/B3049620.png)
